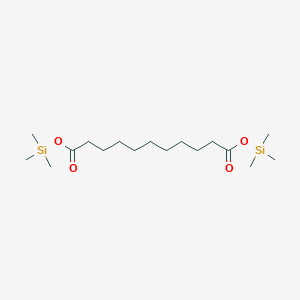
Bis(trimethylsilyl) undecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) undecanedioate, also known as BTMUD, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. It is a versatile molecule that can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) undecanedioate has been used in various fields of scientific research, including organic synthesis, materials science, and biomedical research. It is commonly used as a protecting group for carboxylic acids in organic synthesis. In materials science, it has been used as a precursor for the synthesis of various polymers and coatings. In biomedical research, it has been studied for its potential applications as a drug delivery system and as a diagnostic tool for cancer detection.
Wirkmechanismus
The mechanism of action of Bis(trimethylsilyl) undecanedioate is not fully understood, but it is believed to function as a prodrug that releases undecanedioic acid upon hydrolysis. Undecanedioic acid has been shown to have anti-inflammatory and anti-cancer properties, which may explain the potential therapeutic applications of Bis(trimethylsilyl) undecanedioate.
Biochemische Und Physiologische Effekte
Bis(trimethylsilyl) undecanedioate has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. In vitro studies have demonstrated its potential anti-inflammatory and anti-cancer properties. It has also been shown to have antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bis(trimethylsilyl) undecanedioate is its versatility and ease of synthesis. It can be synthesized using various methods and has a high yield. It is also stable under normal laboratory conditions and has low toxicity. However, one limitation of Bis(trimethylsilyl) undecanedioate is its hydrophobicity, which may limit its solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on Bis(trimethylsilyl) undecanedioate. One area of interest is its potential applications as a drug delivery system for the targeted delivery of undecanedioic acid to specific tissues. Another area of interest is its potential use as a diagnostic tool for cancer detection. Additionally, further studies are needed to fully understand the mechanism of action of Bis(trimethylsilyl) undecanedioate and its potential therapeutic applications.
Synthesemethoden
Bis(trimethylsilyl) undecanedioate can be synthesized using various methods, including the reaction of undecanedioic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of undecanedioic acid with trimethylsilyl trifluoromethanesulfonate in the presence of a base. The yield of Bis(trimethylsilyl) undecanedioate varies depending on the method used, but typically ranges from 60-80%.
Eigenschaften
CAS-Nummer |
106450-25-3 |
|---|---|
Produktname |
Bis(trimethylsilyl) undecanedioate |
Molekularformel |
C17H36O4Si2 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
bis(trimethylsilyl) undecanedioate |
InChI |
InChI=1S/C17H36O4Si2/c1-22(2,3)20-16(18)14-12-10-8-7-9-11-13-15-17(19)21-23(4,5)6/h7-15H2,1-6H3 |
InChI-Schlüssel |
WANRKRMIBVTYBU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)CCCCCCCCCC(=O)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CCCCCCCCCC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



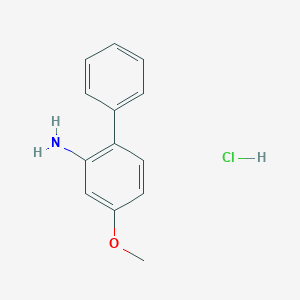
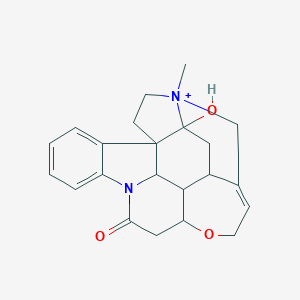
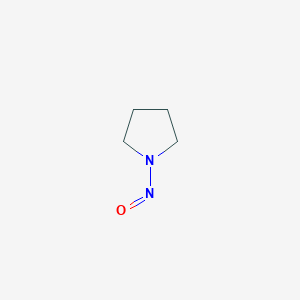
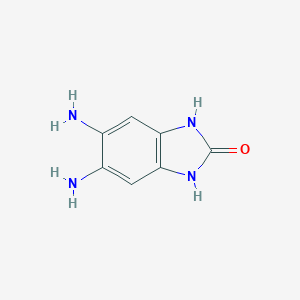
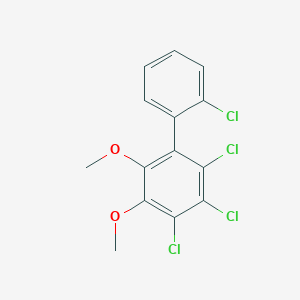
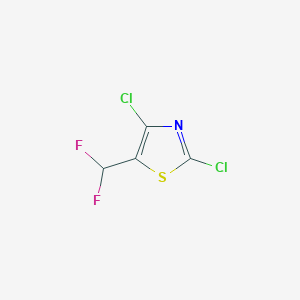
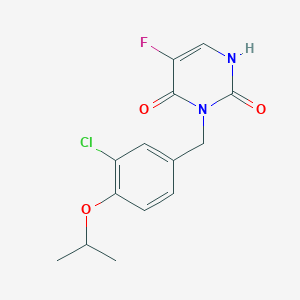
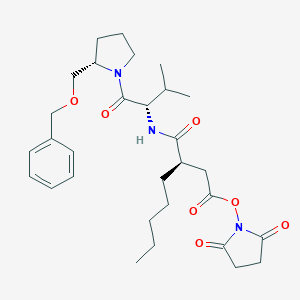
![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)
![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B20287.png)
![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)
![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)
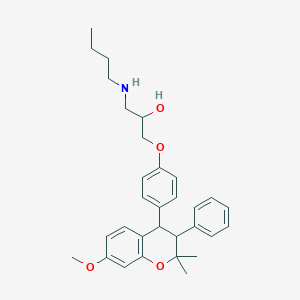
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)